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molecular formula C6F17P B8492292 Difluorotris(pentafluoroethyl)phosphorane CAS No. 91543-32-7

Difluorotris(pentafluoroethyl)phosphorane

Cat. No. B8492292
M. Wt: 426.01 g/mol
InChI Key: HEJQMLUVXZXFRS-UHFFFAOYSA-N
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Patent
US07208626B2

Procedure details

230.0 g (0.54 mol) of difluorotris(pentafluoroethyl)phosphorane and 41.2 g (1.089 mol) of sodium borohydride were refluxed with vigorous stirring for 3 hours in a glass flask at a bath temperature of about 110° C. The reaction mixture was subsequently distilled under reduced pressure (2 kPa), and two fractions of the product were collected in cold traps at a temperature of −78° C. and −195° C. respectively. For further purification, the combined products from both traps were distilled under atmospheric pressure under an inert-gas atmosphere, with the fraction in the boiling range 85–87° C. being collected. 194.0 g of pure tris(pentafluoroethyl)phosphine were obtained. The yield was 93%, based on the amount of difluorotris(pentafluoroethyl)phosphorane employed.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[P:2](F)([C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])([C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])[C:3]([F:9])([F:8])[C:4]([F:7])([F:6])[F:5].[BH4-].[Na+]>>[F:9][C:3]([P:2]([C:10]([F:15])([F:16])[C:11]([F:12])([F:13])[F:14])[C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])([F:8])[C:4]([F:7])([F:6])[F:5] |f:1.2|

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
FP(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
Name
Quantity
41.2 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 3 hours in a glass flask at a bath temperature of about 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was subsequently distilled under reduced pressure (2 kPa), and two fractions of the product
CUSTOM
Type
CUSTOM
Details
were collected in cold traps at a temperature of −78° C. and −195° C. respectively
CUSTOM
Type
CUSTOM
Details
For further purification
DISTILLATION
Type
DISTILLATION
Details
the combined products from both traps were distilled under atmospheric pressure under an inert-gas atmosphere, with the fraction in the boiling range 85–87° C.
CUSTOM
Type
CUSTOM
Details
being collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 194 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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